molecular formula C19H18N4O5S B3445524 N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B3445524
M. Wt: 414.4 g/mol
InChI Key: QDVFUOGBDVZSPH-UHFFFAOYSA-N
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Description

N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide (molecular formula: C₁₉H₁₈N₄O₅S; molecular weight: 414.44 g/mol) is a sulfonamide-bridged benzamide derivative featuring a 2,6-dimethoxy-substituted pyrimidine ring. This compound’s core structure comprises a benzamide group linked via a sulfamoyl moiety to a para-substituted phenyl ring, which is further connected to a 2,6-dimethoxypyrimidin-4-yl group.

Properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c1-27-17-12-16(21-19(22-17)28-2)23-29(25,26)15-10-8-14(9-11-15)20-18(24)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVFUOGBDVZSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 2,6-dimethoxypyrimidine-4-carboxylic acid under specific conditions to form the intermediate product. This intermediate is then reacted with benzoyl chloride to yield the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the same basic steps as the laboratory synthesis but optimized for efficiency and yield. Purification methods such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions: N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide or pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features, physicochemical properties, and biological activities of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide and analogous compounds:

Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity
Target Compound C₁₉H₁₈N₄O₅S 414.44 2,6-Dimethoxypyrimidine, benzamide N/A Not specified in evidence
(S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f) C₁₈H₁₆FN₃O₅S 405.40 4-Fluoro benzamide, tetrahydrofuran sulfamoyl 236–237 Not specified
(S)-4-Chloro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5i) C₁₈H₁₆ClN₃O₅S 421.85 4-Chloro benzamide, tetrahydrofuran sulfamoyl 256–258 Not specified
2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide (8) C₂₉H₂₄Cl₂N₆O₃S 619.51 Dichlorophenyl, acetamide-sulfamoyl 168–173 Urease inhibition
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) C₂₅H₂₄N₄O₅S 508.55 Oxadiazole, benzyl-methyl sulfamoyl N/A Antifungal (C. albicans)
N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-nitrobenzamide C₁₉H₁₇N₅O₇S 459.44 4-Nitro benzamide, dimethoxypyrimidine N/A Not specified
N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-[oxo(phenyl)acetyl]benzamide C₂₆H₂₄N₄O₆S 528.56 Dimethylpyrimidine, phenylacetyl ketone N/A Not specified
N-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dipropylsulfamoyl)benzamide C₂₅H₃₁N₅O₇S₂ 601.73 Dipropylsulfamoyl, dimethoxypyrimidine N/A Not specified

Key Findings from Comparative Studies

Substituent Effects on Physicochemical Properties
  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitro substituent in N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-nitrobenzamide () introduces strong electron-withdrawing effects, likely reducing solubility compared to the target compound’s unsubstituted benzamide . Chloro (5i) and fluoro (5f) substituents () increase molecular polarity, as reflected in their higher melting points (256–258°C and 236–237°C, respectively) compared to non-halogenated analogs .
  • Heterocyclic Modifications: Replacement of the dimethoxypyrimidine in the target compound with a tetrahydrofuran sulfamoyl group (5f, 5i) reduces aromaticity but introduces a chiral center, evidenced by optical rotations ([α]D = +9.3° to +11.7°) .

Biological Activity

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide, also known by its CAS number 555-25-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C14H16N4O5S
  • Molecular Weight : 352.3656 g/mol
  • InChI : InChI=1/C14H16N4O5S/c1-9(19)15-10-4-6-11(7-5-10)24(20,21)18-12-8-13(22-2)17-14(16-12)23-3/h4-8H,1-3H3,(H,15,19)(H,16,17,18) .

Antibacterial Activity

Research indicates that compounds containing the sulfamoyl moiety exhibit notable antibacterial properties. Studies have shown that derivatives similar to this compound demonstrate moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The mechanism of action is primarily linked to the inhibition of bacterial folate synthesis.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Results indicate that it exhibits strong inhibitory activity against these enzymes, which are crucial in various physiological processes and disease mechanisms . The inhibition of AChE is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer’s.

Case Studies and Research Findings

  • Antibacterial Screening : A study conducted on synthesized compounds similar to this compound revealed that certain derivatives displayed significant antibacterial activity against multiple strains. Compounds were tested using standard disc diffusion methods, with results indicating zones of inhibition that suggest effective antibacterial properties .
  • Enzyme Inhibition Assays : In vitro assays demonstrated that the compound significantly inhibited urease activity at low micromolar concentrations. This is particularly important in the context of treating infections caused by Helicobacter pylori, where urease plays a critical role in pathogenesis .
  • Docking Studies : Molecular docking studies have provided insights into the binding interactions between the compound and target enzymes. These studies suggest that specific interactions with active site residues enhance the inhibitory effects observed experimentally .

Summary Table of Biological Activities

Activity TypeTarget Organism/EnzymeObserved Effect
AntibacterialSalmonella typhiModerate to strong inhibition
AntibacterialBacillus subtilisModerate to strong inhibition
Enzyme InhibitionAcetylcholinesterase (AChE)Strong inhibition
Enzyme InhibitionUreaseSignificant inhibition at micromolar levels

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide
Reactant of Route 2
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N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.